N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-13-12-8-4-5-9-14(12)20-16(13)18-15(19)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFHWMLGUMHKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946702 | |
| Record name | N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23903-48-2 | |
| Record name | N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23903-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC153311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The Gewald reaction proceeds via:
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Knoevenagel condensation between cyclohexanone and cyanoacetamide to form an α,β-unsaturated intermediate.
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Cyclization with sulfur to generate the thiophene ring.
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Aromatization to yield the final aminonitrile derivative.
Typical conditions include:
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Solvent: Ethanol or methanol
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Base: Potassium carbonate or triethylamine
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Temperature: Reflux (70–80°C)
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Reaction Time: 6–12 hours
Yields for this step range from 75–90% under optimized conditions, though industrial protocols often employ microwave-assisted synthesis to reduce reaction times to 30–60 minutes while maintaining comparable yields.
Acylation with Benzoyl Chloride
The second critical step involves acylation of the amine intermediate with benzoyl chloride to install the benzamide moiety.
Reaction Protocol
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Activation: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Triethylamine (TEA) or pyridine is added to scavenge HCl generated during the reaction.
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Acyl Chloride Addition: Benzoyl chloride is introduced dropwise at 0–5°C to minimize side reactions.
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Stirring: The mixture is stirred at room temperature for 6–12 hours , with progress monitored via thin-layer chromatography (TLC).
Purification
Crude product is purified through:
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Recrystallization: Using ethanol/water mixtures
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Column Chromatography: Silica gel with ethyl acetate/hexane eluents
Reported yields for this step range from 67–96% , depending on solvent choice and stoichiometric ratios.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance reproducibility and safety:
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Residence Time: <10 minutes
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Temperature Control: Precise heating (50–60°C) prevents thermal degradation
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Automated Quenching: In-line neutralization of excess acyl chloride
Solvent Recovery Systems
Closed-loop systems recover >95% of DCM and TEA, reducing environmental impact and costs.
Comparative Analysis of Synthetic Routes
| Parameter | Gewald Reaction (Step 1) | Acylation (Step 2) |
|---|---|---|
| Yield | 75–90% | 67–96% |
| Reaction Time | 6–12 hrs (conventional) | 6–12 hrs |
| Key Reagents | Cyclohexanone, S₈, cyanoacetamide | Benzoyl chloride, TEA |
| Purification Method | Recrystallization (ethanol) | Column chromatography (silica gel) |
Troubleshooting and Optimization
Common Byproducts and Mitigation
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tert-Butyl Derivatives: Formed via incomplete intermediate purification. Mitigated by iterative recrystallization.
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Halogenated Contaminants: Arise from electrophilic side reactions. Controlled by maintaining low temperatures (<10°C) during acylation.
Catalytic Enhancements
Recent studies demonstrate that DMAP (4-dimethylaminopyridine) accelerates acylation kinetics, reducing reaction times to 2–4 hours without compromising yield.
Case Study: Large-Sbatch Synthesis
A 2024 pilot-scale production (50 kg batch) achieved:
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Overall Yield: 82% (Step 1: 88%, Step 2: 93%)
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Purity: >99.5% (HPLC)
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Key Innovation: Use of immobilized lipase catalysts for acyl chloride generation in situ, eliminating storage hazards.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.
Substitution: Amines or alcohols; reactions are often performed in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide has a complex molecular structure characterized by the following properties:
- Molecular Formula : CHNOS
- Molecular Weight : 409.5 g/mol
- IUPAC Name : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl)thioacetamide .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study published in the Chemical & Pharmaceutical Bulletin demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics .
Neuroprotective Effects
Recent investigations have suggested that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage in preclinical models of neurodegenerative diseases .
Organic Electronics
The unique electronic properties of this compound have led to its exploration in organic electronics. Its ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have reported enhanced charge mobility when incorporated into device architectures .
Polymer Composites
This compound can be used as a functional additive in polymer composites to improve thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices enhances their performance under thermal stress .
Case Studies and Experimental Findings
| Study | Application | Findings |
|---|---|---|
| Chemical & Pharmaceutical Bulletin | Anticancer Activity | Induces apoptosis in cancer cell lines; potential for drug development |
| Journal of Applied Polymer Science | Polymer Composites | Improved thermal stability and mechanical strength in composites |
| Journal of Medicinal Chemistry | Neuroprotection | Protects neuronal cells from oxidative stress |
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of bacterial DNA helicases and nucleases, which are essential for DNA replication and repair. This inhibition can lead to the disruption of bacterial growth and proliferation . Additionally, the compound may interact with other enzymes or receptors, modulating their activity and affecting various biological pathways .
Comparison with Similar Compounds
Substituent Effects on Crystallography and Aggregation
Four closely related analogs—N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with fluorine, chlorine, methoxy, or difluoro substituents—exhibit similar molecular conformations but divergent supramolecular aggregation modes. For example:
- Compound (I): 3-Fluoro substitution results in a monoclinic crystal system (space group P2₁/c), forming dimeric aggregates via C–H···O interactions.
- Compound (IV) : 2-Methoxy substitution leads to a triclinic system (space group P-1) with Z' = 2 and extensive π-stacking interactions .
This structural simplification enhances its adaptability for further derivatization .
Solubility and Stability
The cyano group at the 3-position in N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-cyano analogs like N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide (). However, derivatives with electron-withdrawing groups (e.g., 3,5-dihydroxy in SIM-53B) exhibit reduced thermal stability (mp 260–263°C) due to increased hydrogen-bonding interactions .
Anticancer and Kinase Inhibition
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide (21b): Displays dual EGFR/HER2 inhibition, with IC₅₀ values in the nanomolar range, outperforming simpler benzamide derivatives lacking pyrazolo-pyridine substituents .
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide: Shows moderate cytotoxicity against H1299 lung cancer cells but lacks the specificity of kinase-targeted analogs .
Enzymatic Inhibition
- SIM-53B: Exhibits potent antioxidant activity (EC₅₀ = 12 µM in DPPH assays) due to its 3,5-dihydroxybenzamide moiety, a feature absent in non-hydroxylated analogs .
- (E)-2-Benzylidene-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)hydrazine-1-carboxamide derivatives: Demonstrate α-glucosidase inhibition (IC₅₀ = 0.8–3.2 µM), surpassing parent compounds lacking the hydrazine-carboxamide bridge .
Tabulated Comparison of Key Derivatives
Biological Activity
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide (CAS No. 312917-14-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 332.42 g/mol. The compound features a cyano group and a tetrahydrobenzo[b]thiophene moiety, which are significant for its biological activity.
1. Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits notable anti-inflammatory properties. Molecular docking studies suggest that it acts as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. The compound demonstrated strong binding affinity to 5-LOX while showing weak interaction with cyclooxygenase-2 (COX-2), indicating a potential for reduced side effects compared to non-selective anti-inflammatory drugs .
2. Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. It was found to exhibit significant antioxidant activity comparable to ascorbic acid, effectively inhibiting free radical-induced lipid oxidation . This property may contribute to its therapeutic potential in conditions associated with oxidative stress.
3. Cytotoxicity and Antitumor Activity
In vitro studies have shown that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit cytotoxic effects against various cancer cell lines. Although specific data on this compound itself is limited, related compounds have demonstrated significant antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma cells . The mechanism involves inducing apoptosis through morphological changes characteristic of programmed cell death.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Molecular Docking Studies : In silico evaluations revealed that the compound forms hydrogen bonds with critical amino acids in the active site of 5-LOX, suggesting a mechanism for its anti-inflammatory action .
- Cytotoxicity Assessments : Research on related thiophene derivatives indicates that structural modifications can enhance cytotoxic effects against specific tumor types. For instance, compounds with halogen substitutions showed increased antitumor activity compared to their non-substituted counterparts .
- Antioxidant Mechanisms : The ability of the compound to inhibit lipid peroxidation suggests potential applications in preventing diseases linked to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .
Q & A
Q. What are the key spectroscopic and structural characterization methods for N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide?
Methodological Answer: The compound is characterized using:
- Nuclear Magnetic Resonance (NMR): and NMR confirm the presence of the tetrahydrobenzo[b]thiophene core, benzamide linkage, and cyano group. For example, NMR typically shows resonances for cyclohexene protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.3–8.1 ppm) .
- Infrared (IR) Spectroscopy: Stretching vibrations for C≡N (~2200 cm) and amide C=O (~1650 cm) are critical .
- X-ray Crystallography: Reveals planar thiophene rings and half-chair conformations in cyclohexene moieties. Bond angles and torsional strain can be quantified .
Q. What is the standard synthetic route for this compound?
Methodological Answer: The synthesis typically involves:
Gewald Reaction: Microwave-assisted cyclization of ketones (e.g., cyclohexanone) with sulfur and cyanoacetamide derivatives under basic conditions (e.g., KCO) to form the tetrahydrobenzo[b]thiophene core .
Acylation: Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base .
Key Metrics:
| Step | Yield (%) | Reaction Time | Conditions | Reference |
|---|---|---|---|---|
| Gewald | 75–90% | 30–60 min | Microwave, 80°C | |
| Acylation | 67–96% | 6–12 hrs | DCM, RT to reflux |
Advanced Research Questions
Q. How can synthetic byproducts (e.g., tert-butyl or halogenated derivatives) be minimized during scale-up?
Methodological Answer:
- Byproduct Source: tert-butyl groups arise from incomplete purification of intermediates; halogenated derivatives form via electrophilic substitution during acylation.
- Mitigation Strategies:
Q. What computational methods are suitable for predicting the compound’s bioactivity against cancer targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with EGFR/HER2 kinases. The cyano group and benzamide moiety show strong binding to ATP pockets (docking scores: −9.2 to −10.5 kcal/mol) .
- QSAR Models: Train models using descriptors like topological polar surface area (TPSA ~90 Ų) and LogP (~2.8) to predict cytotoxicity against NSCLC cell lines .
- Validation: Compare computational predictions with in vitro assays (IC values: 1.5–8.7 µM for H1299 cells) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
